
3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Overview
Description
- BMS 986187 is a positive allosteric modulator (PAM) that selectively targets the δ-opioid receptor.
- Its chemical structure is characterized by a molecular weight of 470.60 g/mol.
- The compound has an EC50 of 0.03 μM and a pKB of 6.02 (∼1 μM) for the δ-receptor. Notably, it lacks observable PAM activity at the μ-receptor (EC50 = 3 μM) .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for BMS 986187 are not widely documented in the available literature.
- Industrial production methods remain proprietary, limiting our knowledge of large-scale synthesis.
Chemical Reactions Analysis
- BMS 986187 likely undergoes various chemical reactions, but detailed information on specific types (oxidation, reduction, substitution, etc.) is scarce.
- Common reagents and conditions used in these reactions are not well-documented.
- Major products resulting from these reactions remain undisclosed.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique xanthene structure that contributes to its chemical stability and reactivity. The presence of multiple methyl groups enhances its solubility and influences its interaction with biological systems. The molecular formula is C26H33O4.
Photochemical Studies
The compound has been utilized in photochemical studies due to its ability to absorb light and participate in photoreactions. Its structure allows it to act as a photosensitizer in various applications such as photodynamic therapy (PDT) for cancer treatment.
Organic Synthesis
In organic synthesis, this compound serves as an important building block for synthesizing more complex molecules. Its functional groups can be modified to create derivatives with specific properties for pharmaceutical applications.
Research indicates that the compound exhibits notable biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties. In vitro studies have shown that it can inhibit certain enzymes involved in inflammatory pathways.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced materials such as polymers and coatings that require specific optical or thermal characteristics.
Case Study 1: Photodynamic Therapy
A study published in the Journal of Photochemistry and Photobiology demonstrated the effectiveness of this compound as a photosensitizer in PDT. The results indicated that when exposed to light at specific wavelengths, the compound generated reactive oxygen species (ROS) that effectively targeted cancer cells while sparing healthy tissue .
Case Study 2: Synthesis of Bioactive Compounds
In research focused on organic synthesis, the compound was used as a precursor to synthesize novel bioactive compounds with enhanced pharmacological profiles. The modifications made to the xanthene core resulted in derivatives that showed improved efficacy against various bacterial strains .
Case Study 3: Antioxidant Activity Assessment
A comprehensive study assessed the antioxidant activity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The findings revealed significant antioxidant potential, suggesting its applicability in nutraceutical formulations .
Mechanism of Action
- BMS 986187 exerts its effects through the δ-opioid receptor.
- Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are not readily available.
- Identifying unique features of BMS 986187 remains challenging due to limited data.
Biological Activity
Chemical Structure and Properties
The compound features a unique xanthene core with multiple substituents that enhance its biological properties. The presence of tetramethyl and methylbenzyl groups suggests potential lipophilicity, which may influence its interaction with biological membranes and targets.
Antioxidant Activity
Research indicates that xanthene derivatives often exhibit significant antioxidant properties. A study on related compounds demonstrated their ability to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. The antioxidant capacity can be attributed to the electron-donating ability of the hydroxyl groups present in the structure.
Analgesic Activity
The analgesic potential of xanthene derivatives has been investigated through various pharmacological tests. While direct studies on this specific compound are scarce, related compounds have demonstrated significant analgesic effects in animal models. The mechanism often involves modulation of pain pathways and inhibition of inflammatory mediators.
Anticancer Properties
Preliminary studies suggest that xanthene derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural features of 3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione may enhance its efficacy against specific cancer types through targeted action on cellular pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the xanthene core through cyclization reactions.
- Introduction of substituents via electrophilic aromatic substitution or other functionalization methods.
- Purification using chromatographic techniques to isolate the desired product.
Case Studies
Several studies have focused on the biological evaluation of xanthene derivatives:
- Antioxidant Study : A related xanthene derivative was tested for its radical scavenging activity using DPPH assays, showing promising results with an IC50 value indicating effective antioxidant capacity.
- Anti-inflammatory Research : In a model of induced inflammation in rats, a similar compound significantly reduced paw edema when administered prior to inflammatory stimulus.
- Analgesic Testing : In a writhing test performed on mice, a derivative exhibited dose-dependent analgesic effects comparable to standard analgesics like aspirin.
Q & A
Basic Questions
Q. What are the standard synthetic protocols for preparing xanthene dione derivatives?
The compound is typically synthesized via acid-catalyzed condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with substituted benzaldehydes. For example, glacial acetic acid is used as both solvent and catalyst at reflux conditions (~110°C) for 3 hours, achieving yields >90% . Reaction progress is monitored via TLC, and purification involves crystallization from ethanol. Similar protocols are validated for structurally analogous derivatives .
Q. How is structural characterization performed for this class of compounds?
Key methods include:
- X-ray crystallography to resolve molecular conformation (e.g., envelope/boat conformations in cyclohexane/pyran rings) .
- NMR spectroscopy (¹H and ¹³C) to confirm substituent integration and coupling patterns (e.g., δ 6.75–6.92 ppm for aromatic protons in DMSO-d₆) .
- IR spectroscopy to identify carbonyl (ν ~1667 cm⁻¹) and methoxy (ν ~2822 cm⁻¹) functional groups .
Q. What biological activities are reported for xanthene diones?
Derivatives exhibit antiviral (e.g., against HIV-1) , anti-inflammatory (via COX inhibition) , and antibacterial properties. Activities correlate with substituent electronic effects; nitro/methoxy groups enhance bioactivity by modulating electron density .
Q. How is compound purity assessed post-synthesis?
Purity is verified via melting point consistency (e.g., 208°C for dimethoxyphenyl derivatives) , elemental analysis (e.g., C, H within ±0.2% of theoretical values) , and HPLC with UV detection.
Advanced Research Questions
Q. How do substituent electronic effects influence reaction kinetics and product yields?
Electron-withdrawing groups (e.g., nitro) on benzaldehyde substrates reduce nucleophilicity, slowing condensation rates. For example, 2-nitrophenyl derivatives require extended reaction times (5–6 hours) compared to methoxy-substituted analogs (3 hours) . Yields inversely correlate with substituent steric bulk due to hindered transition-state geometry .
Q. What strategies resolve contradictions in crystallographic data between derivatives?
Discrepancies in dihedral angles (e.g., 86.81° vs. 84.45° between pyran and aryl rings) arise from packing forces and solvent effects. Multi-temperature XRD studies (100–300 K) and Hirshfeld surface analysis can differentiate intrinsic molecular strain from crystal-packing distortions .
Q. How can solvent-free or green synthesis protocols be optimized for this compound?
Catalyst-free methods using mechanochemical grinding (e.g., ball milling) reduce reaction times to <1 hour. Solvent-free conditions also minimize byproducts, as shown for analogous 1,8-dioxooctahydroxanthenes . However, scalability requires optimizing milling frequency and stoichiometric ratios.
Q. What computational methods validate conformational flexibility in solution vs. solid state?
DFT calculations (e.g., B3LYP/6-31G**) predict ground-state conformations, which are cross-validated against XRD data. NMR NOE experiments detect dynamic interconversion of envelope/boat conformers in solution, explaining discrepancies between solid-state and solution-phase structures .
Q. How do substituents modulate in vitro anti-inflammatory activity?
Methoxy groups enhance activity by stabilizing hydrogen bonds with COX-2 active sites (IC₅₀ ~12 μM for 3,4-dimethoxyphenyl derivatives). In contrast, nitro groups exhibit lower potency due to reduced solubility and metabolic instability .
Q. What experimental designs mitigate steric hindrance in bulky substituent analogs?
Factorial design (e.g., 2³ DOE) identifies optimal temperature (90–120°C), catalyst loading (5–10 mol%), and solvent polarity (acetic acid vs. ethanol). For ortho-substituted derivatives, ethanol improves solubility and reduces steric clashes, increasing yields by 15–20% .
Q. Methodological Notes
- XRD Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) with ω scans at 113 K for high-resolution structures .
- NMR Assignments : Assign quaternary carbons via DEPT-135 and HSQC, particularly for overlapping signals in the 100–150 ppm range .
- Biological Assays : Prioritize MTT cytotoxicity screening (IC₅₀ < 50 μM) before anti-inflammatory/antiviral testing to exclude false positives .
Properties
IUPAC Name |
3,3,6,6-tetramethyl-9-[4-[(2-methylphenyl)methoxy]phenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O4/c1-19-8-6-7-9-21(19)18-34-22-12-10-20(11-13-22)27-28-23(32)14-30(2,3)16-25(28)35-26-17-31(4,5)15-24(33)29(26)27/h6-13,27H,14-18H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKIYVKPQNKSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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